molecular formula C8H15PS B14455754 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole CAS No. 75416-99-8

1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole

Cat. No.: B14455754
CAS No.: 75416-99-8
M. Wt: 174.25 g/mol
InChI Key: CJAWNLCDPLGVCP-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole is an organophosphorus compound characterized by the presence of a phosphole ring substituted with ethylsulfanyl and dimethyl groups

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole typically involves the reaction of appropriate phosphole precursors with ethylsulfanyl reagents under controlled conditions. One common method includes the use of tertiary phosphines and sulfur-containing reagents to introduce the ethylsulfanyl group . Industrial production methods may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include phosphole oxides, reduced phosphole derivatives, and substituted phosphole compounds .

Scientific Research Applications

1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its sulfur-containing group can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

75416-99-8

Molecular Formula

C8H15PS

Molecular Weight

174.25 g/mol

IUPAC Name

1-ethylsulfanyl-3,4-dimethyl-2,5-dihydrophosphole

InChI

InChI=1S/C8H15PS/c1-4-10-9-5-7(2)8(3)6-9/h4-6H2,1-3H3

InChI Key

CJAWNLCDPLGVCP-UHFFFAOYSA-N

Canonical SMILES

CCSP1CC(=C(C1)C)C

Origin of Product

United States

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